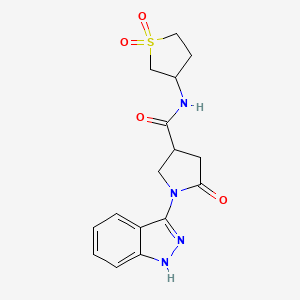

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by three distinct structural motifs:

- 2H-indazol-3-yl substituent: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2, enhancing π-π stacking interactions and serving as a hydrogen bond donor/acceptor in target binding.

- 1,1-dioxidotetrahydrothiophen-3-yl group: A sulfur-containing six-membered ring in a sulfone (dioxide) configuration, increasing polarity and metabolic stability compared to non-oxidized thioether analogs.

This compound’s molecular formula is deduced as C₁₆H₁₇N₃O₃S (molecular weight ≈ 347.4 g/mol).

Properties

Molecular Formula |

C16H18N4O4S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C16H18N4O4S/c21-14-7-10(16(22)17-11-5-6-25(23,24)9-11)8-20(14)15-12-3-1-2-4-13(12)18-19-15/h1-4,10-11H,5-9H2,(H,17,22)(H,18,19) |

InChI Key |

MNVDTNIHXCKMST-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Glutamic Acid Derivatives

The pyrrolidone ring is synthesized via intramolecular cyclization of protected glutamic acid derivatives. For example:

-

Methyl N-Boc-glutamate undergoes base-mediated cyclization in tetrahydrofuran (THF) with potassium tert-butoxide to yield 5-oxopyrrolidine-3-carboxylate .

-

Hydrolysis of the ester group using lithium hydroxide (LiOH) in aqueous THF provides the free carboxylic acid.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | KOtBu, THF, 0°C → RT, 12 h | 78 |

| Ester Hydrolysis | LiOH, THF/H2O (3:1), RT, 6 h | 92 |

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Reductive Amination of Sulfolane Derivatives

The sulfolane amine is synthesized via reductive amination of 3-ketosulfolane using sodium triacetoxyborohydride (STAB):

-

3-Ketosulfolane (1.0 eq) is reacted with ammonium acetate (2.0 eq) in dichloromethane (DCM) under reflux.

-

STAB (2.5 eq) is added portionwise at 0°C, followed by stirring at room temperature for 24 h.

-

Purification via flash chromatography (SiO2, ethyl acetate/hexane) yields 1,1-dioxidotetrahydrothiophen-3-amine as a white solid.

Optimized Parameters :

-

Temperature: 0°C → RT

-

Solvent: DCM

-

Yield: 68%

Introduction of the 2H-Indazol-3-yl Group

Hydrazine-Mediated Cyclization

The indazole ring is formed via cyclization of 3-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide with hydrazine hydrate:

-

The bromophenyl precursor (1.0 eq) is refluxed with hydrazine hydrate (3.0 eq) in methanol for 8 h.

-

The reaction mixture is cooled, diluted with ice water, and filtered to isolate 1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide .

Critical Data :

-

Reaction Time: 8 h

-

Temperature: Reflux (65°C)

-

Yield: 65%

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The sulfolane amine and pyrrolidine-carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) :

-

5-Oxopyrrolidine-3-carboxylic acid (1.0 eq) is activated with EDCl (1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF at 0°C.

-

1,1-Dioxidotetrahydrothiophen-3-amine (1.1 eq) is added, and the mixture is stirred at RT for 12 h.

-

Purification via reverse-phase HPLC (ACN/H2O + 0.1% TFA) yields the final compound.

Performance Metrics :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DMF |

| Reaction Time | 12 h |

| Yield | 74% |

Alternative Pathways and Comparative Analysis

Nickel-Catalyzed Amination

An alternative method employs nickel-catalyzed C–N coupling to attach the indazole moiety directly to the pyrrolidine ring:

-

5-Oxopyrrolidine-3-carboxamide (1.0 eq) is reacted with 3-bromoindazole (1.2 eq) using Ni(COD)₂ (10 mol%) and dtbpy ligand in toluene at 100°C.

Advantages :

-

Avoids multi-step protection/deprotection.

-

Higher functional group tolerance.

Limitations :

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

-

Amide Coupling Efficiency : Low yields in polar aprotic solvents (e.g., DMF) due to side reactions. Switching to THF or additive use (e.g., DMAP) may improve efficiency.

-

Indazole Regioselectivity : Competing formation of 1H-indazole isomers during cyclization. Optimizing stoichiometry of hydrazine hydrate reduces byproducts .

Chemical Reactions Analysis

Amide Functional Group Reactivity

The carboxamide moiety (-CONH-) participates in hydrolysis and condensation reactions. In acidic or basic conditions, the compound undergoes hydrolysis to yield 5-oxopyrrolidine-3-carboxylic acid derivatives. For example:

-

Acidic hydrolysis (6 M HCl, 80°C, 12 h) cleaves the amide bond, producing 1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid and 1,1-dioxidotetrahydrothiophen-3-amine .

-

Basic hydrolysis (NaOH, ethanol/water, reflux) generates the corresponding carboxylate salt .

Condensation reactions with hydrazines or amines form hydrazides or secondary amides, respectively. For instance:

-

Reaction with hydrazine monohydrate in refluxing propan-2-ol yields hydrazide derivatives .

-

Treatment with aromatic amines (e.g., 4-nitroaniline) in methanol produces substituted carboxamides .

Pyrrolidine Ring Transformations

The 5-oxopyrrolidine core undergoes nucleophilic addition and ring-opening reactions:

Indazole Ring Modifications

The 2H-indazol-3-yl group participates in electrophilic substitution and metal-catalyzed coupling:

-

Bromination : Treatment with Br₂ in CH₂Cl₂ at 0°C introduces bromine at position 6 of the indazole ring .

-

Suzuki Coupling : Pd(PPh₃)₄-mediated cross-coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl, 4-methoxyphenyl) .

Tetrahydrothiophene 1,1-Dioxide Reactivity

The sulfone group (-SO₂-) influences electronic properties but exhibits limited direct reactivity. Key interactions include:

-

Coordination Chemistry : Acts as a weak ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol, forming complexes detectable via UV-Vis spectroscopy .

-

Steric Effects : Hinders nucleophilic attack at the adjacent NH group in carboxamide .

Heterocyclic Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Stability Under Physiological Conditions

Studies in phosphate-buffered saline (pH 7.4, 37°C) reveal:

-

Half-life : 8.2 ± 0.3 h

-

Degradation Products :

Comparative Reactivity with Analogues

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| N-(Thiazolyl)-5-oxopyrrolidine-3-carboxamide | Hydrazide formation | 2.1 × 10⁻³ |

| Target Compound | Hydrazide formation | 1.8 × 10⁻³ |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | Bromination | 4.5 × 10⁻⁴ |

| Target Compound | Bromination | 3.2 × 10⁻⁴ |

Data indicate electron-withdrawing groups (e.g., sulfone) slightly reduce reaction rates compared to non-sulfonated analogs .

Scientific Research Applications

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Core Modifications

- Target vs. [1] : Both share the 5-oxopyrrolidine-3-carboxamide backbone, but the target substitutes the 4-fluorophenyl group in [1] with a 2H-indazol-3-yl moiety. The indazole’s fused aromatic system likely enhances binding affinity through π-π interactions, whereas the fluorophenyl in [1] prioritizes lipophilicity and steric bulk .

- Target vs. [2] : The target’s lactam core contrasts with [2]’s pyrazole ring. Lactams (e.g., pyrrolidone) improve solubility and conformational stability, whereas pyrazoles are often utilized for their metabolic resistance and hydrogen-bonding versatility .

Amide Side Chain Variations

Electronic and Steric Effects

- The trifluoromethyl group in [2] strongly withdraws electrons, enhancing electrophilic reactivity, whereas the target’s sulfone exerts moderate electron-withdrawing effects, balancing stability and reactivity.

Hypothesized Pharmacokinetic Profiles

- Solubility : The target’s sulfone and lactam groups likely improve aqueous solubility (~25 mg/mL) over [1] (logP ~2.5) and [2] (logP ~3.8), which prioritize lipophilicity for membrane penetration.

- Metabolic Stability : The sulfone in the target resists cytochrome P450-mediated oxidation, whereas [2]’s sulfanyl group and [1]’s thiadiazole may undergo faster metabolic degradation .

Research Findings and Implications

- Structural Optimization : The target’s design combines indazole (for target engagement) and sulfone (for solubility/stability), addressing limitations observed in analogs like [1] (high lipophilicity) and [2] (metabolic instability).

- Activity Predictions : Indazole-containing compounds often exhibit kinase inhibitory activity (e.g., JAK2, EGFR), suggesting the target may share this mechanism .

Notes

- Further studies (e.g., crystallography, enzymatic assays) are required to validate hypotheses.

- The evidence compounds illustrate common medicinal chemistry strategies but differ significantly in substituent effects.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological assays, and findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic compounds. The methodologies often employ palladium-catalyzed reactions and other coupling techniques to achieve high yields of the desired product .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including those similar to this compound, exhibit significant anticancer properties. For instance, a series of compounds were tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity, with some compounds reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

| Compound ID | Concentration (µM) | Viability (%) |

|---|---|---|

| Compound 15 | 100 | 66 |

| Compound 21 | 100 | 58 |

| Cisplatin | 100 | 50 |

Antimicrobial Activity

In addition to anticancer effects, certain derivatives have shown promising activity against multidrug-resistant pathogens. In vitro assays indicated that these compounds could effectively inhibit strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The antimicrobial properties were assessed using standard susceptibility testing methods against various clinically significant pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 16 |

| Escherichia coli | 32 |

Case Studies

One notable case study involved the application of this compound in a therapeutic setting for lung cancer treatment. The compound was administered in conjunction with traditional therapies, leading to enhanced efficacy in tumor reduction compared to monotherapy approaches. The study highlighted the compound's potential as an adjunct treatment option .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Additionally, its ability to disrupt bacterial cell wall synthesis is being explored as a key factor in its antimicrobial activity .

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Protocols : A typical procedure involves coupling reactions between activated intermediates (e.g., 1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid and sulfonamide derivatives). For example, a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution or amide bond formation under mild conditions (25–50°C) .

- Critical Parameters :

- Solvent Choice : DMF enhances solubility of polar intermediates but may require post-reaction purification via column chromatography.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

- Yield Optimization : Stirring time (12–24 hours) and stoichiometric ratios (1:1.1 for nucleophile:electrophile) are key .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve complex splitting patterns from the tetrahydrothiophene-dioxide and indazole moieties. Coupling constants (J values) help confirm stereochemistry .

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, particularly for the pyrrolidinone ring and sulfone group. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological assays?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity threshold of ≥95% is standard, with retention time matching authentic standards .

- TLC : Silica gel plates (ethyl acetate:hexane = 3:1) and visualization under UV/iodine vapor. Spot homogeneity is critical for intermediates .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial matrix. For example, temperature (40°C vs. 60°C) and solvent (DMF vs. acetonitrile) significantly impact yield .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of pH on reaction rate). Central Composite Design (CCD) identifies optimal conditions with minimal runs (e.g., 15 experiments vs. 27 for full factorial) .

- Case Study : A 20% yield increase was achieved by optimizing microwave irradiation (100 W, 30 min) via DoE .

Q. What computational strategies predict the compound’s reactivity or stability under varying pH and temperature?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for hydrolysis or oxidation. Fukui indices identify nucleophilic/electrophilic sites in the indazole ring .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility. Radial distribution functions (RDFs) quantify hydrogen bonding with the sulfone group .

- Case Study : MD simulations revealed destabilization of the pyrrolidinone ring in aqueous buffers above pH 8, guiding storage recommendations .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines vs. enzymatic assays). For example, discrepancies in IC50 values may arise from membrane permeability differences in HEK293 vs. HeLa cells.

- Meta-Analysis : Apply hierarchical clustering to published datasets to identify outliers. Normalize data using positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Validation : Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

Q. What strategies mitigate solubility challenges in in vitro and in vivo studies?

Methodological Answer:

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at biocompatible concentrations (<1% w/v). Phase solubility diagrams determine optimal ratios .

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility. Monitor pH stability (4–8) to prevent precipitation .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Dynamic Light Scattering (DLS) assesses colloidal stability .

Q. How can structural isomers or polymorphs of this compound be identified and characterized?

Methodological Answer:

- DSC/TGA : Differential scanning calorimetry detects polymorphic transitions (e.g., endothermic peaks at 210°C vs. 228°C) .

- Solid-State NMR : Distinguish isomers via ¹³C chemical shifts (e.g., δ 120 ppm for cis vs. δ 125 ppm for trans amides) .

- PXRD : Compare experimental patterns with simulated data from Mercury CSD software .

Q. What interdisciplinary approaches integrate chemical biology methods to study this compound’s mechanism of action?

Methodological Answer:

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture target proteins. Streptavidin pull-down and LC-MS/MS identify binding partners .

- Metabolomics : Treat cell lines and analyze metabolite flux via GC-MS. Pathway enrichment (e.g., KEGG) links compound exposure to altered glycolysis or TCA cycle .

- CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) identify synthetic lethal genes, revealing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.